Eserethol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

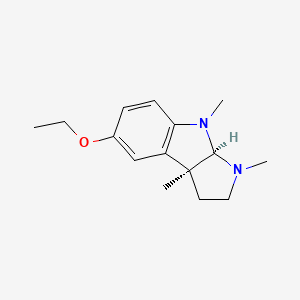

Structure

3D Structure

Properties

IUPAC Name |

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWOEHQIZVGMMT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135279 | |

| Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-23-8 | |

| Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eserethol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESERETHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eserethole: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.[1] Historically significant as a crucial intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, Eserethole continues to be a molecule of interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported pharmacological activities, with a focus on presenting data in a structured and experimentally detailed manner.

Chemical Structure and Identification

Eserethole, systematically named (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, possesses a rigid tricyclic core. Its chemical identity is well-established through various analytical techniques.[1][3]

| Identifier | Value | Source |

| IUPAC Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | [3] |

| CAS Number | 469-23-8 | [3] |

| Chemical Formula | C₁₅H₂₂N₂O | [1] |

| Molecular Weight | 246.35 g/mol | [2] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | [2] |

| InChI Key | KQWOEHQIZVGMMT-CABCVRRESA-N | [2] |

Physicochemical Properties

Eserethole is described as a red to dark red semi-solid.[1] Its physicochemical properties are crucial for its handling, formulation, and potential biological activity.

| Property | Value | Experimental Conditions/Notes | Source |

| Appearance | Red to dark red semi-solid | - | [1] |

| Melting Point | 36-38 °C | Racemic (±)-Eserethole | [3] |

| Boiling Point | Not available | - | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethanol | Qualitative data | [1] |

| pKa | Not available | - | |

| LogP | 1.5 | Computed value | [4] |

Synthesis of Eserethole

The synthesis of Eserethole has been a subject of interest for decades, with the work of Percy Julian and Josef Pikl being a landmark in organic chemistry. A detailed industrial process for the preparation of racemic (±)-Eserethole is outlined in U.S. Patent 5,519,144A. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for (±)-Eserethole as described in US Patent 5,519,144A.

Experimental Protocol for the Synthesis of (±)-Eserethole

The following is a summarized protocol based on the process described in U.S. Patent 5,519,144A. For complete details, the original patent should be consulted.

Step 1: Synthesis of (±)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

-

4-(N-methylamino)phenol sulfate and sodium acetate are dissolved in a water-toluene mixture under a nitrogen atmosphere.

-

2-chloro-propionyl chloride is added dropwise at a controlled temperature.

-

After reaction completion, the organic phase is separated, neutralized, washed, dried, and concentrated.

-

The product (Ia) is crystallized from toluene.

Step 2: Synthesis of (±)1,3-Dimethyl-5-hydroxy-oxindole (II)

-

A solution of (Ia) in chlorobenzene is added to a heated mixture of anhydrous aluminum chloride in chlorobenzene.

-

The mixture is refluxed, then cooled and poured into an ice-water mixture.

-

The resulting solid is filtered, triturated with ethyl acetate, filtered, and dried to yield (II).

Step 3: Synthesis of (±)1,3-Dimethyl-5-acetoxy-oxindole (III)

-

Compound (II) is suspended in glacial acetic acid and acetic anhydride.

-

Concentrated sulfuric acid is added, and the mixture is heated.

-

The solution is poured into an ice-water mixture, and the precipitated solid is filtered and dried to give (III).

Step 4: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)

-

Compound (III), chloroacetonitrile, and tetrabutylammonium bromide are dissolved in dimethylformamide.

-

Powdered anhydrous potassium carbonate is added portionwise at a controlled temperature.

-

After stirring overnight, the mixture is poured into water and extracted with toluene.

-

The organic extract is washed, dried, and evaporated to yield (IV).

Step 5: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

-

Compound (IV) is dissolved in isopropanol and heated.

-

A solution of sodium hydroxide is added, followed by the slow addition of diethyl sulfate, maintaining an alkaline pH.

-

The mixture is stirred overnight, then poured into an ice-water mixture.

-

The solid product (V) is filtered, washed, and dried.

Step 6: Synthesis of (±)O-Ethyl-nor-eseroline (VI)

-

Compound (V) is added portionwise to a solution of sodium bis-(2-methoxy-ethoxy)aluminum hydride (Vitride®) in anhydrous toluene under a nitrogen atmosphere at a controlled temperature.

-

The resulting solution is stirred and then heated.

-

After cooling, the reaction is quenched with a water-toluene mixture.

-

The organic phase is separated, washed, dried, and evaporated to give crude (VI) as an oil.

Step 7: Synthesis of (±)-Eserethole (VII)

-

Crude (VI), paraformaldehyde, and methanol are refluxed under a nitrogen atmosphere.

-

After cooling, sodium borohydride is added portionwise.

-

The solvent is removed under vacuum, and the residue is taken up in water and extracted with n-heptane.

-

The organic extracts are washed, dried, and evaporated.

-

The residue is dissolved in acetone, and d,l-tartaric acid is added to precipitate the tartrate salt.

-

The free base, (±)-Eserethole, is liberated by treatment with sodium hydroxide and extraction with n-heptane.

Pharmacological Activity

Eserethole is primarily known as a synthetic precursor to physostigmine and other alkaloids with acetylcholinesterase-inhibiting properties.[1] Some commercial sources have claimed that Eserethole exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.[2] This activity could potentially lead to the activation of cell death pathways in cancer cells.[2] However, at the time of this writing, a comprehensive review of the primary scientific literature did not yield peer-reviewed studies that experimentally validate the PARP-1 inhibitory activity of Eserethole or elucidate its mechanism of action and effects on intracellular signaling pathways.

The following diagram illustrates the theoretical signaling pathway that could be affected if Eserethole were a PARP-1 inhibitor.

Caption: Hypothesized mechanism of action of Eserethole as a PARP-1 inhibitor.

Experimental Protocols for Pharmacological Assays

Given the lack of specific primary literature on the pharmacological evaluation of Eserethole, this section provides a general overview of standard experimental protocols that would be used to assess its potential PARP-1 inhibitory activity.

PARP-1 Inhibition Assay (General Protocol)

A common method to assess PARP-1 inhibition is a biochemical assay that measures the incorporation of a labeled NAD⁺ substrate into an auto-PARylating PARP-1 enzyme.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme.

-

Activated DNA (e.g., nicked DNA).

-

Biotinylated NAD⁺.

-

Streptavidin-coated plates.

-

HRP-conjugated anti-PAR antibody.

-

HRP substrate (e.g., TMB).

-

Eserethole (dissolved in a suitable solvent, e.g., DMSO).

-

Assay buffer.

-

-

Procedure:

-

A solution of PARP-1 enzyme and activated DNA is pre-incubated with varying concentrations of Eserethole (or a vehicle control).

-

The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated PARylated products.

-

The plate is washed to remove unbound reagents.

-

An HRP-conjugated anti-PAR antibody is added to detect the amount of PAR polymer formed.

-

After another washing step, the HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

The percentage of PARP-1 inhibition is calculated for each concentration of Eserethole, and an IC₅₀ value is determined.

-

Cell-Based PARP Inhibition Assay (General Protocol)

To assess the effect of a compound on PARP activity within a cellular context, a common method is to measure the levels of PARylation in cells treated with a DNA damaging agent.

-

Cell Culture and Treatment:

-

A suitable cancer cell line is cultured to a desired confluency.

-

Cells are pre-treated with varying concentrations of Eserethole for a specific duration.

-

Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP-1 activation.

-

-

Detection of PARylation:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for PAR. The fluorescence intensity is then quantified using microscopy and image analysis software.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of PARylated proteins are detected by immunoblotting with an anti-PAR antibody.

-

Conclusion

Eserethole is a well-characterized organic molecule with a rich history in synthetic chemistry. While its role as a key intermediate in the synthesis of important alkaloids is firmly established, its own pharmacological properties are less well-defined in the peer-reviewed scientific literature. The claim of PARP-1 inhibitory activity is intriguing and warrants further investigation through rigorous biochemical and cell-based assays to validate this potential therapeutic application and to elucidate the downstream signaling consequences. This guide provides a foundational understanding of Eserethole's chemical nature and a roadmap for its further pharmacological exploration.

References

A Technical Guide to the Mechanism of Action of Eserine (Physostigmine)

Disclaimer: The term "Eserethol" did not yield specific results in scientific literature. This document details the mechanism of action for Eserine (physostigmine) , a well-characterized compound, assuming "this compound" was a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eserine, also known as physostigmine, is a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum)[1]. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1][2]. By impeding AChE activity, eserine increases the concentration and prolongs the action of ACh in the synaptic cleft. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems[1][2]. This guide provides an in-depth overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the action of eserine.

Core Mechanism of Action: Reversible Cholinesterase Inhibition

The principal pharmacological effect of eserine is its function as a reversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE) and to some extent, butyrylcholinesterase (BChE).

Molecular Interaction with Acetylcholinesterase

Eserine competitively binds to the active site of AChE[3]. The interaction involves the transfer of a carbamate group from eserine to a serine residue within the enzyme's active site. This carbamylation renders the enzyme temporarily inactive. The hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of acetylcholine, leading to a build-up of acetylcholine in the synapse. This inhibition is reversible, as the carbamate-enzyme bond is eventually hydrolyzed, restoring enzyme function.

The key steps are:

-

Binding: Eserine binds to the anionic and esteratic sites of AChE.

-

Carbamylation: The carbamate moiety of eserine is transferred to the hydroxyl group of a serine residue in the AChE active site, forming a carbamylated enzyme.

-

Inhibition: The carbamylated enzyme is unable to hydrolyze acetylcholine.

-

Regeneration: The carbamylated enzyme is slowly hydrolyzed, releasing a carbamic acid derivative and regenerating the active enzyme. The half-life for this regeneration is typically in the range of 30-90 minutes[1].

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of eserine against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Enzyme | Species/Source | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Human | 0.117 ± 0.007 µM | [3] |

| Human | 43 nM | [4] | ||

| Human | 40 nM | [4] | ||

| IC50 | Butyrylcholinesterase (BChE) | Human | 0.059 ± 0.012 µM | [3] |

| Human (erythrocytes) | 22.91 nM | [4] | ||

| Human (serum) | 22.91 nM | [4] |

Effects on Cholinergic Receptors

By increasing the synaptic concentration of acetylcholine, eserine indirectly stimulates both muscarinic and nicotinic receptors[1][2]. Some studies also suggest a direct interaction of eserine with nicotinic receptors, which may contribute to its overall pharmacological profile. Research has indicated that eserine can act as a competitive ligand at human α4β2 nicotinic acetylcholine receptors[5]. This can lead to complex effects, including potentiation of ion currents at low acetylcholine concentrations and inhibition at higher concentrations[5].

Signaling Pathways and Physiological Effects

The accumulation of acetylcholine due to AChE inhibition by eserine leads to the potentiation of cholinergic signaling.

Cholinergic Synapse Signaling

-

Caption: Cholinergic synapse showing eserine's inhibitory action on AChE. */ dot

Downstream Physiological Consequences

The enhanced cholinergic transmission results in a variety of physiological effects, including:

-

Central Nervous System: As a tertiary amine, eserine can cross the blood-brain barrier, leading to central cholinergic effects[6]. This is the basis for its use in treating central anticholinergic syndrome.

-

Parasympathetic Effects: Increased stimulation of muscarinic receptors leads to effects such as miosis (pupil constriction), increased salivation, bronchoconstriction, bradycardia, and increased gastrointestinal motility.

-

Neuromuscular Junction: At the neuromuscular junction, increased acetylcholine can improve muscle contraction in conditions like myasthenia gravis.

Experimental Protocols

The primary method for quantifying the inhibitory effect of eserine on acetylcholinesterase is the Ellman's assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

Purified acetylcholinesterase enzyme

-

Eserine (physostigmine) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of buffer, DTNB, ATCI, AChE, and eserine.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Eserine solution (or vehicle for control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation: Add DTNB solution to all wells.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of eserine.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition. */ dot

Logical Relationships of Eserine's Action

The mechanism of action of eserine can be summarized through a logical flow of events from molecular interaction to physiological outcome.

-

Caption: Logical flow from Eserine administration to physiological effects. */ dot

Conclusion

Eserine (physostigmine) is a potent, reversible inhibitor of acetylcholinesterase. Its mechanism of action is well-established and centers on the carbamylation of the AChE active site, leading to an accumulation of acetylcholine in the synapse. This, in turn, enhances cholinergic neurotransmission at both muscarinic and nicotinic receptors, accounting for its diverse physiological and therapeutic effects. The quantitative assessment of its inhibitory potency, primarily through methods like the Ellman's assay, is crucial for its application in research and clinical settings.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Eserethole for Research Applications

Eserethole, a key intermediate in the synthesis of the acetylcholinesterase inhibitor physostigmine and other related alkaloids, holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique pyrrolo-indole core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a well-established synthetic route to eserethole, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthetic pathway and its relevance to a key biological signaling pathway.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₂N₂O |

| Molar Mass | 246.35 g/mol [2][3] |

| Appearance | Red to Dark Red Semi-Solid[1][2] |

| Storage Conditions | 253 K under inert atmosphere[2] |

| Solubility | Sparingly soluble in non-polar solvents (e.g., chloroform), slightly soluble in polar solvents (e.g., ethanol)[1][2] |

| CAS Number | 469-23-8[3] |

| IUPAC Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[2][3] |

Synthetic Pathway

The synthesis of eserethole can be achieved through a multi-step process starting from 4-(N-Methylamino)phenol. The following diagram illustrates the overall synthetic workflow.

Experimental Protocols

The following protocols are adapted from established synthetic methods.[4]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N-methyl-2-chloropropionamide (Intermediate Ia)

-

Materials:

-

4-(N-Methylamino)phenol

-

2-Chloropropionyl chloride

-

Toluene

-

1N NaOH solution

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve 4-(N-Methylamino)phenol in toluene.

-

Cool the solution and slowly add 2-chloropropionyl chloride while maintaining the temperature.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Add 1N NaOH solution to adjust the pH to 7.

-

Heat the mixture to 40°C and separate the aqueous phase.

-

Wash the organic phase with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Recrystallize the residue from warm toluene to obtain Intermediate (Ia).

-

-

Quantitative Data:

Step 2: Synthesis of 1,3-dimethyl-5-hydroxy-oxindole (II)

-

Materials:

-

Intermediate (Ia)

-

Anhydrous aluminum chloride

-

Chlorobenzene

-

Ice-water mixture

-

-

Procedure:

-

Prepare a suspension of anhydrous aluminum chloride in chlorobenzene and heat to 110°C.

-

Dissolve Intermediate (Ia) in warm chlorobenzene (approx. 70°C) and add it to the aluminum chloride suspension while maintaining the temperature between 110°-115°C.

-

Reflux the mixture for 4 hours.

-

Cool the solution to 80°-90°C and pour it into an ice-water mixture.

-

Filter the resulting solid to obtain compound (II).

-

Step 3: Synthesis of 1,3-dimethyl-5-acetoxy-oxindole (III)

-

Materials:

-

1,3-dimethyl-5-hydroxy-oxindole (II)

-

Glacial acetic acid

-

Acetic anhydride

-

96% H₂SO₄

-

Ice-water mixture

-

-

Procedure:

-

Suspend compound (II) in glacial acetic acid and acetic anhydride at room temperature.

-

Add 96% H₂SO₄ to the suspension and heat the mixture to 75°C for 30 minutes.

-

Without cooling, pour the solution slowly into an ice-water mixture.

-

Stir for 30 minutes, filter the solid, and dry under vacuum at 40°C.

-

-

Quantitative Data:

Step 4: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

-

Materials:

-

1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV) (prepared from III and chloroacetonitrile)

-

Isopropanol

-

30% NaOH solution

-

Diethyl sulfate

-

Ice-water mixture

-

-

Procedure:

-

Suspend compound (IV) in isopropanol and heat to 45°C.

-

Add 30% NaOH solution over 45-60 minutes.

-

Stir the solution for 30 minutes.

-

Slowly add diethyl sulfate over approximately 2 hours, ensuring the solution remains alkaline.

-

Continue stirring overnight.

-

Cool to 20°C and pour into an ice-water mixture.

-

Filter the solid, wash with water, and dry under vacuum at 40°C.

-

Step 5: Synthesis of O-ethyl-nor-eseroline (VI)

-

Materials:

-

1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

-

Sodium bis-(methoxy-ethoxy)aluminum hydride

-

-

Procedure:

-

Treat compound (V) with sodium bis-(methoxy-ethoxy)aluminum hydride in an appropriate solvent to induce cyclization.

-

Work up the reaction to isolate the crude product (VI) as a reddish oil.

-

Step 6: Synthesis of Eserethole (VII)

-

Materials:

-

Crude O-ethyl-nor-eseroline (VI)

-

Methanol

-

Paraformaldehyde

-

Sodium borohydride

-

n-Heptane

-

d,l-tartaric acid (for racemate resolution if desired)

-

-

Procedure:

-

Dissolve crude (VI) in methanol and add paraformaldehyde.

-

Reflux the mixture for 1 hour.

-

Cool to 20°C and add solid sodium borohydride portionwise over 1.5-2 hours.

-

Stir at 20°C for one hour.

-

Remove the solvent under vacuum.

-

Extract the residue with n-heptane.

-

Wash the organic extract with water, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield crude eserethole.

-

For purification and resolution of the racemate, the crude product can be treated with d,l-tartaric acid in acetone.[4]

-

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield | Melting Point (°C) |

| 1 | Intermediate (Ia) | 4-(N-Methylamino)phenol | 2-Chloropropionyl chloride, Toluene, NaOH | 85%[4] | 117-119[4] |

| 3 | 1,3-dimethyl-5-acetoxy-oxindole (III) | 1,3-dimethyl-5-hydroxy-oxindole (II) | Acetic anhydride, H₂SO₄ | 87%[4] | 117-118[4] |

Biological Context: PARP-1 Inhibition

Recent studies have highlighted the biological activity of eserethole, notably its ability to inhibit poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering cell death. This mechanism of action makes PARP inhibitors a promising class of anti-cancer agents.

References

Eserethole: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eserethole, a critical intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, holds a significant place in the history of organic chemistry. Its discovery was the subject of a notable scientific debate in the 1930s. While not a naturally occurring product itself, its synthesis was a pivotal step towards the laboratory production of physostigmine, an alkaloid derived from the Calabar bean (Physostigma venenosum). This document provides a comprehensive overview of the discovery, synthesis, and known properties of Eserethole, tailored for a technical audience.

Discovery and Historical Context

The discovery of Eserethole is a compelling story of scientific rivalry and meticulous chemical investigation. In the 1930s, two eminent research groups were independently pursuing the total synthesis of physostigmine. One group was led by the American chemist Percy Julian at Howard University, and the other by the British chemist Sir Robert Robinson at Oxford University.[1][2]

Both groups reported the synthesis of a key intermediate, which they identified as d,l-eserethole. However, the physical and chemical properties of the compounds synthesized by the two groups were markedly different.[2] Percy Julian, confident in his synthetic route, boldly challenged the findings of the more established Sir Robert Robinson. Ultimately, Julian's synthesis was proven to be correct, as the melting point of his eserethole was consistent with that expected for the true intermediate required for the synthesis of physostigmine.[2] This achievement was a landmark in natural product synthesis and solidified Julian's reputation as a brilliant organic chemist.[2]

Physicochemical Properties

Eserethole is a red to dark red semi-solid at room temperature.[1] It is a nitrogen-containing heterocyclic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.[1] Due to its role as a reactive intermediate, it is typically stored at low temperatures under inert conditions.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂N₂O | [1] |

| Molar Mass | 246.35 g/mol | [1] |

| Appearance | Red to Dark Red Semi-Solid | [1] |

| Solubility | Sparingly soluble in chloroform; Slightly soluble in ethanol | [1] |

| Storage | 253 K under inert conditions | [3] |

Spectroscopic Data:

While several sources mention the characterization of Eserethole by various spectroscopic methods, detailed and publicly available assigned ¹H and ¹³C NMR data are scarce in the reviewed literature. The provided patent US5519144A states that the synthesized intermediates and the final product were identified and characterized by I.R., H¹ NMR, and mass spectra, but the specific spectral data is not included in the document.[1]

Synthesis of Eserethole

Eserethole is not isolated from a natural source; it is a synthetic intermediate. The following workflow and protocol are based on the process described in U.S. Patent 5,519,144A, which provides a more detailed procedure compared to the historical academic publications.[1]

Synthetic Workflow

The synthesis is a multi-step process starting from 1,3-dimethyl-5-hydroxy-oxindole. The workflow involves acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation, cyclization, and finally, methylation to yield Eserethole.

Caption: Synthetic workflow for Eserethole as described in U.S. Patent 5,519,144A.

Experimental Protocol (Adapted from US Patent 5,519,144A)[1]

Step 1: Acylation of 1,3-dimethyl-5-hydroxy-oxindole (II) to 1,3-dimethyl-5-acyloxy-oxindole (III)

-

To a flask at room temperature, add glacial acetic acid (50 ml), acetic anhydride (68.7 g; 0.674 mole), and 1,3-dimethyl-5-hydroxy-oxindole (II) (75 g; 0.421 mole).

-

Add 96% H₂SO₄ (3 g) to the suspension.

-

Heat the mixture to 75°C for 30 minutes.

-

Without cooling, slowly pour the solution into a water-ice mixture (500 ml).

-

Stir for 30 minutes.

-

Filter the solid and dry it in a vacuum oven at 40°C overnight to yield 1,3-dimethyl-5-acyloxy-oxindole (III).

Step 2: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV)

-

This step involves the reaction of compound (III) with chloroacetonitrile. The patent suggests this can be carried out using sodium ethoxide in ethanol or in a liquid-liquid double phase with chiral phase transfer catalysts.

Step 3: Hydrolysis and Ethoxylation to 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

-

Place isopropanol (270 ml) and compound (IV) (89 g; 0.345 mole) into a flask with a mechanical stirrer.

-

Heat the mixture to 45°C.

-

Add 30% NaOH (110 g; 0.86 mole) over approximately 45-60 minutes.

-

Stir the solution for 30 minutes.

-

Slowly add diethyl sulfate (84.7 g; 0.55 mole) over about 2 hours, ensuring the solution remains alkaline.

-

Keep the resulting solution under stirring overnight.

-

Cool to 20°C and slowly pour into a water-ice mixture (2000 ml).

-

Filter the solid, wash with water, and dry in a vacuum oven at 40°C overnight to yield compound (V).

Step 4: Cyclization to O-ethyl-nor-eseroline (VI)

-

The patent describes the cyclization of the product from the previous step by treatment with sodium bis-(methoxy-ethoxy)aluminum hydride to give O-ethyl-nor-eseroline (VI).

Step 5: Methylation to Eserethole (VII)

-

To a flask under nitrogen at room temperature, add methanol (600 ml), crude (VI) (40 g), and paraformaldehyde (21.5 g; 0.72 mole).

-

Reflux the mixture for 1 hour.

-

Cool to 20°C and add solid sodium borohydride (9.7 g; 0.255 mole) portionwise over 1.5-2 hours.

-

Stir the resulting solution at 20°C for one hour.

-

Remove the solvent under vacuum.

-

Add water to the residue and extract with n-heptane (3 x 200 ml).

-

The organic extract is then further purified to yield racemic eserethole.

Biological Activity and Signaling Pathways

Eserethole itself is primarily valued as a synthetic intermediate. However, some commercial sources have indicated that it exhibits biological activity, notably as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair mechanisms. The scientific literature supporting this specific activity for Eserethole is not extensive. The broader class of physostigmine analogs is known to interact with acetylcholinesterase.[4][5]

Given the limited direct evidence for Eserethole's mechanism of action, a general overview of PARP-1 inhibition is presented as a potential, though not definitively established, pathway.

Potential Signaling Pathway: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response. Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors typically act by competing with the NAD+ substrate at the catalytic site of PARP-1, thereby preventing the formation of PAR chains and hindering the DNA repair process.

Caption: A generalized signaling pathway for PARP-1 activation and its putative inhibition by Eserethole.

Conclusion

Eserethole remains a compound of significant historical and chemical interest. Its synthesis was a critical step in the total synthesis of physostigmine and a testament to the ingenuity of early 20th-century organic chemists. While its own biological activities are not extensively documented in peer-reviewed literature, its role as a key building block in the creation of pharmacologically active molecules is undisputed. This guide provides a foundational understanding of Eserethole for researchers and professionals in the field of drug discovery and development. Further research would be beneficial to fully elucidate the potential biological activities and mechanisms of action of Eserethole and its derivatives.

References

- 1. US5519144A - Process for the Preparation of Eserethole - Google Patents [patents.google.com]

- 2. acs.org [acs.org]

- 3. 309. Experiments on the synthesis of physostigmine (eserine). Part X. dl-Noresermethole and crystalline dl-eserethole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Eserethol: A Precursor to Cholinergic Pathway Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that Eserethol is a chemical intermediate and not a biologically active compound with its own distinct signaling pathway. It is primarily utilized in the synthesis of physostigmine and other related alkaloids. This guide will, therefore, focus on the biological pathway and mechanism of action of physostigmine, a well-characterized acetylcholinesterase inhibitor derived from this compound's synthetic route.

Introduction to Physostigmine and the Cholinergic System

Physostigmine is a parasympathomimetic alkaloid that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors.[2][3] This modulation of the cholinergic system underlies its therapeutic applications, which have historically included the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[1][3] Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential in addressing cognitive deficits in conditions like Alzheimer's disease.[1][4]

The cholinergic signaling pathways are fundamental to a myriad of physiological processes in both the central and peripheral nervous systems.[5][6] In the central nervous system, these pathways are critical for cognitive functions such as learning, memory, and attention.[7][8] Peripherally, cholinergic signaling is essential for neuromuscular transmission, governing muscle contraction and function.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of physostigmine is the reversible inhibition of acetylcholinesterase. Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate, a crucial step for terminating the nerve impulse at cholinergic synapses.[9]

Physostigmine acts as a carbamate inhibitor. It binds to the esteratic site of acetylcholinesterase and transfers its carbamoyl group to a serine residue within the enzyme's active site. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.[10] This prolonged inactivation of acetylcholinesterase leads to an accumulation of acetylcholine at the synapse, thereby amplifying cholinergic neurotransmission.

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by physostigmine.

Cholinergic Signaling Pathway

The cholinergic signaling pathway is a complex network involving the synthesis, release, and degradation of acetylcholine. The key components of this pathway are:

-

Choline Acetyltransferase (ChAT): The enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

-

Vesicular Acetylcholine Transporter (VAChT): Transports acetylcholine into synaptic vesicles for storage and subsequent release.

-

Acetylcholine Receptors: These are broadly classified into two types:

-

Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission.

-

Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors that mediate slower, more prolonged responses.

-

-

Acetylcholinesterase (AChE): The enzyme that degrades acetylcholine in the synaptic cleft, terminating the signal.

The diagram below provides a simplified overview of the cholinergic signaling pathway.

Quantitative Data: Physostigmine Concentration and AChE Inhibition

A study in human volunteers demonstrated a clear dose-proportional relationship between plasma concentrations of physostigmine and the percentage of acetylcholinesterase inhibition.[11] This correlation is crucial for therapeutic drug monitoring and dose adjustments.

| Physostigmine Dose (mg) | Mean Peak Plasma Concentration (ng/mL) | Mean Peak AChE Inhibition (%) |

| 9 | ~4.5 | ~25 |

| 12 | ~6.0 | ~35 |

| 15 | ~7.5 | ~45 |

Data adapted from Knapp et al., 1991.[11]

Experimental Protocols

The most common method for determining acetylcholinesterase activity is the colorimetric assay developed by Ellman.[12] This assay is widely used to screen for AChE inhibitors.

Ellman's Assay for Acetylcholinesterase Activity

Principle: This method measures the activity of AChE by quantifying the production of thiocholine, which is generated when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[13]

Key Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (Substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Sample containing acetylcholinesterase (e.g., tissue homogenate, cell lysate, purified enzyme)

-

Test compound (e.g., physostigmine) for inhibition studies

General Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the sample, DTNB solution, and the test compound (or buffer for control).

-

Initiation of Reaction: The reaction is initiated by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition by the test compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

The following diagram illustrates the experimental workflow for the Ellman's assay.

Conclusion

While this compound itself is not a direct modulator of biological pathways, it serves as a critical precursor in the synthesis of physostigmine, a potent acetylcholinesterase inhibitor. Understanding the mechanism of action of physostigmine and the broader cholinergic signaling pathway is essential for researchers and drug development professionals working on novel therapeutics for a range of neurological and psychiatric disorders. The quantitative relationship between physostigmine concentration and AChE inhibition, coupled with standardized experimental protocols like the Ellman's assay, provides a robust framework for the continued investigation and development of cholinergic modulators.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 11. Correlation between plasma physostigmine concentrations and percentage of acetylcholinesterase inhibition over time after controlled release of physostigmine in volunteer subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.8. Acetylcholinesterase (AChE) Activity Assay [bio-protocol.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Effects of Eserethol on Cell Lines: An In-depth Technical Guide

A comprehensive analysis of the in vitro effects of a novel compound, Eserethol, on various cell lines is currently unavailable in the public scientific literature. Extensive searches for "this compound" and its potential derivatives did not yield any specific research data, experimental protocols, or elucidated signaling pathways. The information presented in this guide is therefore based on established methodologies and common endpoints used in the in vitro evaluation of novel therapeutic compounds, which would be applicable to the future study of this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a foundational framework for assessing the in vitro activity of new chemical entities.

Quantitative Analysis of Cytotoxicity

A primary step in characterizing a new compound is to determine its cytotoxic effects on various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HeLa | Cervical Cancer | 48 | Data not available |

| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |

| PC-3 | Prostate Cancer | 48 | Data not available |

Note: The IC50 values are critical for determining the potency of a compound and for selecting appropriate concentrations for subsequent mechanistic studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are standard methodologies that would be employed to investigate the in vitro effects of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for drug development.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) that are indicative of signaling pathway activation or inhibition. Key proteins to investigate would include those involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in cancer cells. This is a common pathway targeted by many anti-cancer agents.

Caption: Hypothetical this compound-induced apoptosis signaling pathway.

Experimental Workflow for Investigating this compound's Effects

The logical flow of experiments to characterize a novel compound is depicted below.

Caption: General experimental workflow for in vitro compound analysis.

Conclusion

While specific data on the in vitro effects of this compound are not currently available, this guide provides a comprehensive framework of the standard assays and analytical approaches that are essential for the characterization of any novel compound in a preclinical setting. The successful application of these methodologies will be critical in elucidating the therapeutic potential of this compound. Future research is required to generate the necessary data to populate the tables and validate the hypothetical pathways presented herein.

An In-depth Technical Guide to the Identification of Eserethol's Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a novel small molecule with significant therapeutic potential, has emerged as a promising candidate for drug development. However, its precise mechanism of action remains to be fully elucidated. A critical step in harnessing its full therapeutic capabilities is the identification of its direct protein targets. This guide provides a comprehensive overview of the key experimental strategies and methodologies for the robust identification and validation of this compound's protein targets. We will delve into affinity-based and label-free approaches, offering detailed experimental protocols and data presentation strategies to facilitate seamless integration into your research workflows.

Introduction: The Imperative of Target Identification

The precise identification of a small molecule's protein target is a cornerstone of modern drug discovery and development. It provides invaluable insights into the compound's mechanism of action, potential off-target effects, and pathways for optimization. For a novel compound like this compound, a thorough understanding of its molecular interactions is paramount for advancing it through the preclinical and clinical development pipeline. This guide will explore the predominant methodologies for target deconvolution, focusing on practical implementation and data interpretation.

Core Strategies for Target Protein Identification

Two primary strategies are widely employed for the identification of small molecule-protein interactions: affinity-based methods and label-free methods. Each approach offers distinct advantages and is suited to different stages of the target identification process.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between this compound and its target protein(s) for isolation and subsequent identification. These techniques typically involve immobilizing a modified version of this compound to a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

A common and effective affinity-based technique is Affinity Chromatography . In this method, this compound is chemically linked to a solid matrix, such as agarose beads.[1][2] This "bait" is then incubated with a protein mixture. Proteins that bind to this compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

-

Chemical Modification: A crucial step is the chemical modification of this compound to attach it to the affinity matrix. This modification should be at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) studies can help identify suitable modification sites.[1][2]

-

Linker Chemistry: The choice of the linker used to attach this compound to the matrix is important to minimize steric hindrance and non-specific binding.

-

Controls: Appropriate controls are essential to distinguish true binding partners from proteins that bind non-specifically to the matrix or linker. An important control is to use beads without the immobilized this compound or with an inactive analog of this compound.

Label-Free Approaches

Label-free methods identify target proteins by detecting changes in their intrinsic properties upon binding to this compound, without the need for chemical modification of the small molecule. This avoids potential issues with altered binding affinity due to the attached tag.

One powerful label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay.[1][2][3][4][5] This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[2][5] In a typical DARTS experiment, a cell lysate is treated with this compound and then subjected to limited proteolysis. The target protein, stabilized by this compound binding, will be less digested compared to the control (untreated) sample. The protein bands that show increased stability in the presence of this compound are then excised from a gel and identified by mass spectrometry.

Another valuable label-free technique is the Thermal Shift Assay (TSA) . TSA measures the change in the thermal stability of a protein upon ligand binding.[6] Proteins typically unfold and denature as the temperature increases. The binding of a ligand like this compound can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Experimental Protocols

Protocol 1: Affinity Chromatography

-

Immobilization of this compound:

-

Synthesize an analog of this compound with a reactive functional group suitable for conjugation (e.g., a primary amine or carboxylic acid).

-

Activate the solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.

-

Incubate the activated beads with the this compound analog to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest to an appropriate density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

-

Affinity Pull-Down:

-

Incubate the this compound-immobilized beads with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been blocked but do not have this compound immobilized.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or low pH).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).

-

Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

-

Preparation of Cell Lysate:

-

Prepare cell lysate as described in the Affinity Chromatography protocol.

-

-

This compound Incubation:

-

Divide the cell lysate into two aliquots. To one aliquot, add this compound to the desired final concentration. To the other, add an equivalent volume of vehicle (e.g., DMSO) as a control.

-

Incubate both aliquots for 1 hour at room temperature.

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to both the this compound-treated and control lysates. The optimal protease concentration and digestion time should be determined empirically.

-

Incubate for a specific time at the optimal temperature for the chosen protease.

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

-

Analysis:

-

Separate the digested protein samples by SDS-PAGE.

-

Stain the gel to visualize the protein bands.

-

Compare the banding pattern between the this compound-treated and control lanes. Protein bands that are more intense in the this compound-treated lane represent potential target proteins.

-

Excise these bands and identify the proteins by mass spectrometry.

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Summary of Potential this compound Target Proteins Identified by Affinity Chromatography-Mass Spectrometry

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | % Coverage | Elution Condition |

| P12345 | TGT1 | Target Protein 1 | 15 | 35 | Competitive |

| Q67890 | TGT2 | Target Protein 2 | 12 | 28 | pH Elution |

| ... | ... | ... | ... | ... | ... |

Table 2: Quantitative Analysis of Protein Stability from DARTS Experiments

| Protein ID (UniProt) | Gene Name | Protein Name | Band Intensity (Control) | Band Intensity (this compound) | Fold Change |

| P54321 | TGT3 | Target Protein 3 | 100 | 250 | 2.5 |

| Q09876 | TGT4 | Target Protein 4 | 120 | 300 | 2.5 |

| ... | ... | ... | ... | ... | ... |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound target identification.

Signaling Pathway Hypothesis

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The identification of this compound's target proteins is a critical endeavor that will unlock a deeper understanding of its therapeutic potential. The methodologies outlined in this guide, from affinity-based pulldowns to label-free stability assays, provide a robust framework for achieving this goal. By employing these techniques with careful experimental design and rigorous data analysis, researchers can confidently identify and validate the direct binding partners of this compound, paving the way for its successful translation into the clinic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Eserethol: A Technical Overview of a Synthetic Intermediate

Disclaimer: The initial request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of "Eserethol" appears to be based on a misunderstanding of the substance's role. Extensive research indicates that this compound, also known as Eserethole, is not a therapeutic drug but rather a chemical intermediate. As such, it is not administered to humans or animals for therapeutic purposes, and consequently, there is no pharmacological data available regarding its absorption, distribution, metabolism, excretion, or its mechanism of action on biological systems.

This guide provides a summary of the available scientific information on Eserethole, focusing on its chemical properties and its significance as a precursor in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, combining indole and pyrrole ring systems.[1] It is a crucial building block in the chemical synthesis of various alkaloids.[1][2] The table below summarizes its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | [2][3] |

| Other Names | This compound, (-)-Eserethole | [1] |

| CAS Number | 469-23-8 | [1][2] |

| Molecular Formula | C₁₅H₂₂N₂O | [1][2][3] |

| Molecular Weight | 246.35 g/mol | [2][3] |

| Appearance | Red to Dark Red Semi-Solid | [2] |

| Storage Temperature | 253 K (-20°C) | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethanol | [2] |

Role in Synthesis

The primary significance of Eserethole lies in its role as an intermediate in the total synthesis of physostigmine, a naturally occurring alkaloid.[1] Physostigmine is an acetylcholinesterase inhibitor used in the treatment of conditions such as glaucoma and delayed gastric emptying.[1][2] Eserethole is also a precursor in the synthesis of other alkaloids with similar acetylcholinesterase-inhibiting properties, including (-)-physovenine and (-)-geneserine.[1][2]

The synthesis of d,l-eserethole was a notable achievement in organic chemistry, with two research groups independently reporting its synthesis in the 1930s.[1]

Logical Relationship of Eserethole in Synthesis

The following diagram illustrates the role of Eserethole as a key intermediate in the synthesis of more complex, pharmacologically active alkaloids.

Caption: Synthetic pathway from precursors to active alkaloids via Eserethole.

Conclusion

References

Eserethol: A Comprehensive Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a key intermediate in the synthesis of various alkaloids, presents unique challenges and opportunities in drug development due to its specific physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability profile of this compound, offering crucial data for its handling, formulation, and analytical characterization. This document summarizes known qualitative and quantitative data, outlines detailed experimental protocols for its analysis, and proposes potential degradation pathways based on available information.

Physicochemical Properties of this compound

This compound is a nitrogen-containing organic compound with a distinct bicyclic structure. It typically appears as a red to dark red semi-solid, indicating its potential for chromophoric degradation products. Its inherent reactivity necessitates storage at low temperatures (-20°C) under an inert atmosphere to maintain its integrity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O | N/A |

| Molecular Weight | 246.35 g/mol | N/A |

| Appearance | Red to Dark Red Semi-Solid | N/A |

| Storage Conditions | -20°C, under inert atmosphere | N/A |

This compound Solubility Profile

Understanding the solubility of this compound is critical for developing appropriate formulation strategies and for designing purification processes. Based on available literature, this compound exhibits differential solubility in polar and non-polar solvents.

Qualitative Solubility:

-

Sparingly soluble in non-polar solvents such as chloroform.

-

Slightly soluble in polar solvents like ethanol.

Quantitative Solubility Data (Illustrative):

Due to the limited availability of precise quantitative solubility data in public literature, the following table presents illustrative values based on typical solubilities for compounds with similar structures. These values should be experimentally verified for any specific application.

| Solvent | Type | Solubility (mg/mL) at 25°C (Hypothetical) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 1 - 5 |

| Acetonitrile | Polar Aprotic | 10 - 20 |

| Dichloromethane | Non-polar | 20 - 50 |

| Chloroform | Non-polar | 15 - 30 |

| Hexane | Non-polar | < 0.5 |

This compound Stability Profile

The stability of this compound is a significant concern for its use in pharmaceutical development. Its appearance and recommended storage conditions suggest susceptibility to degradation under ambient conditions. A comprehensive stability testing program is essential to define its shelf-life and identify optimal storage and handling procedures.

Key Stability Considerations:

-

Thermal Stability: this compound is known to be thermally labile. Storage at elevated temperatures can lead to significant degradation.

-

Oxidative Stability: The presence of nitrogen and an ether linkage suggests potential susceptibility to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial.

-

Photostability: The colored nature of this compound suggests it may absorb light in the visible spectrum, potentially leading to photodegradation. Protection from light is recommended.

-

pH Stability: The stability of this compound in aqueous solutions at different pH values has not been extensively reported but is a critical parameter to evaluate for any formulation development.

Degradation Pathways:

Mass spectrometry fragmentation data provides clues to potential degradation pathways. The observed loss of ethyl (M-29) and methyl (M-15) groups, along with the cleavage of the ethoxy substituent, suggests that hydrolysis of the ether and N-dealkylation are likely degradation routes.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

To ensure the quality and consistency of this compound, validated analytical methods and well-defined experimental protocols are necessary.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully collect a supernatant aliquot.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

Spectroscopic Analysis of Eserethole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethole, with the chemical formula C₁₅H₂₂N₂O, is a pivotal intermediate in the synthesis of physostigmine, a potent acetylcholinesterase inhibitor.[1] Its unique pyrrolo[2,3-b]indole core structure presents a fascinating subject for spectroscopic analysis, which is crucial for its identification, purity assessment, and the overall success of synthetic routes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Eserethole. Due to the limited availability of detailed public data for Eserethole, this guide leverages spectroscopic information from its well-characterized successor, physostigmine, as a reference point for analytical methodologies and expected spectral features.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Eserethole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Eserethole is expected to show distinct signals corresponding to its aromatic, aliphatic, and ethoxy protons. The aromatic protons of the indole ring typically appear in the downfield region of 6-8 ppm. The N-methyl groups are expected to resonate as sharp singlets around 3-4 ppm, while the ethoxy group will exhibit a characteristic triplet and quartet pattern due to spin-spin coupling.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. Aromatic carbons are typically observed in the 120-160 ppm range, whereas the aliphatic carbons, including the ethoxy and methyl groups, resonate in the upfield region of 10-60 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data of Physostigmine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.81 | d | 8.0 |

| H-5 | 6.33 | dd | 8.0, 2.2 |

| H-7 | 6.74 | d | 2.2 |

| H-8a | 4.16 | q | 6.8 |

| N-1-CH₃ | 2.58 | s | - |

| N-8-CH₃ | 2.90 | s | - |

| C-3a-CH₃ | 1.42 | s | - |

| H-2α | 2.05 | m | - |

| H-2β | 2.55 | m | - |

| H-3α | 1.85 | m | - |

| H-3β | 2.15 | m | - |

| OCONHCH₃ | 2.85 | d | 4.8 |

| OCONH CH₃ | 5.05 | br s | - |

Note: Data is compiled from publicly available spectral databases for Physostigmine and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of Physostigmine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 52.8 |

| C-3 | 31.0 |

| C-3a | 50.1 |

| C-4 | 107.9 |

| C-5 | 103.8 |

| C-6 | 150.9 |

| C-7 | 107.1 |

| C-7a | 139.8 |

| C-8a | 84.1 |

| C-9a | 131.5 |

| N-1-CH₃ | 36.2 |

| N-8-CH₃ | 33.5 |

| C-3a-CH₃ | 23.1 |

| O=C ONHCH₃ | 155.6 |

| OCONHCH₃ | 27.8 |

Note: Data is compiled from publicly available spectral databases for Physostigmine and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For Eserethole (C₁₅H₂₂N₂O), the expected exact mass is 246.1732 g/mol .

Electron Ionization (EI) is a common technique that can be used to analyze Eserethole. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 246, confirming the molecular weight. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ethoxy group, the N-methyl groups, and fragmentation of the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragmentation for Eserethole

| m/z | Proposed Fragment |

| 246 | [M]⁺ (Molecular Ion) |

| 231 | [M - CH₃]⁺ |

| 217 | [M - C₂H₅]⁺ |

| 201 | [M - OC₂H₅]⁺ |

| 188 | [M - C₂H₅ - NCH₃]⁺ |

| 174 | Fission of the pyrrolidine ring |

| 130 | Indole fragment |

Note: This table represents predicted fragmentation patterns and would need to be confirmed with experimental data.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Eserethole for structural elucidation and purity assessment.

Materials:

-

Eserethole sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the Eserethole sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-